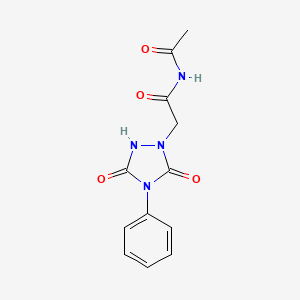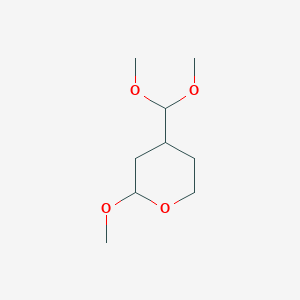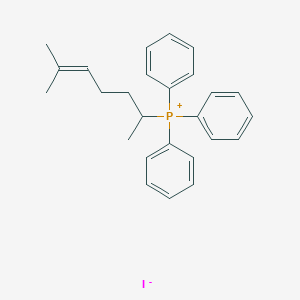
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one is a heterocyclic compound that features an oxazinone ring substituted with a hydroxy group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the oxazinone ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.
化学反应分析
Types of Reactions
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one.
Reduction: Formation of 6-hydroxy-2-(4-aminophenyl)-4H-1,3-oxazin-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
相似化合物的比较
Similar Compounds
6-Hydroxy-2-(4-aminophenyl)-4H-1,3-oxazin-4-one: Similar structure but with an amino group instead of a nitro group.
6-Oxo-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one: Similar structure but with a carbonyl group instead of a hydroxy group.
Uniqueness
6-Hydroxy-2-(4-nitrophenyl)-4H-1,3-oxazin-4-one is unique due to the combination of its hydroxy and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
| 111860-84-5 | |
分子式 |
C10H6N2O5 |
分子量 |
234.16 g/mol |
IUPAC 名称 |
4-hydroxy-2-(4-nitrophenyl)-1,3-oxazin-6-one |
InChI |
InChI=1S/C10H6N2O5/c13-8-5-9(14)17-10(11-8)6-1-3-7(4-2-6)12(15)16/h1-5,13H |
InChI 键 |
PIBCGTYJQWHYRV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CC(=O)O2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










